![molecular formula C17H23N3O4 B13644052 tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis, and an imidazole ring, which is a common pharmacophore in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the imidazole ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of the free amine.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its imidazole ring is a versatile building block in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its imidazole moiety, which can mimic the histidine residue in proteins.
Medicine
In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate involves its interaction with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. It can also form hydrogen bonds with amino acid residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
Benzimidazole: An imidazole derivative with a fused benzene ring.
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial drug with an imidazole ring.
Uniqueness
tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate is unique due to its combination of a tert-butyl carbamate protecting group and a substituted imidazole ring. This combination imparts specific chemical properties and biological activities that are distinct from other imidazole derivatives.
特性
分子式 |
C17H23N3O4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-hydroxy-2-oxo-5-phenyl-1H-imidazol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)18-10-7-11-20-14(21)13(19-15(20)22)12-8-5-4-6-9-12/h4-6,8-9,21H,7,10-11H2,1-3H3,(H,18,23)(H,19,22) |
InChIキー |
BYYYMMZOVRHHNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCN1C(=C(NC1=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


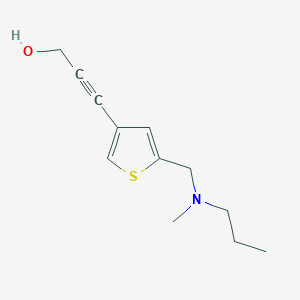
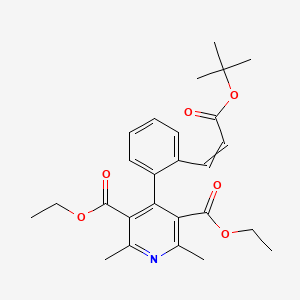
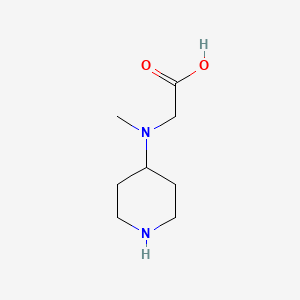
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
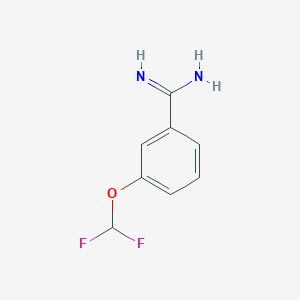
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
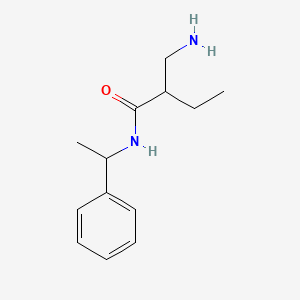
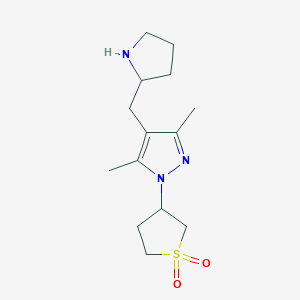
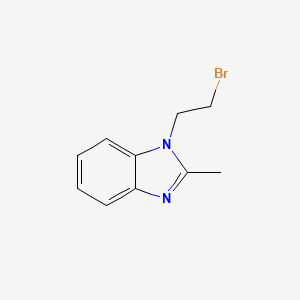
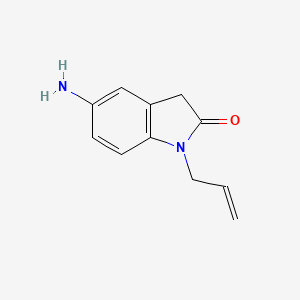
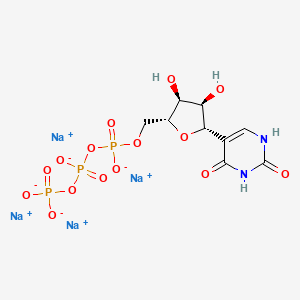
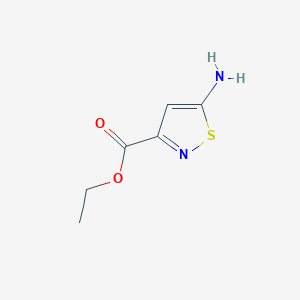
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)

